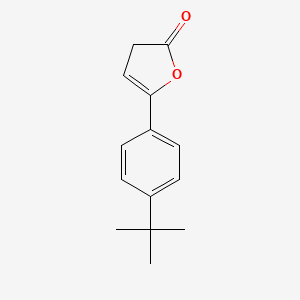
5-(4-tert-Butylphenyl)furan-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-Butylphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)furan-2(3H)-one typically involves the reaction of 4-tert-butylphenylboronic acid with 2-furoyl chloride under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-tert-Butylphenyl)furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-Butylphenyl)furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-tert-Butylphenyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-tert-Butylphenyl)furan-2-carbaldehyde
- 5-(4-tert-Butylphenyl)furan-2-carboxylic acid
Uniqueness
5-(4-tert-Butylphenyl)furan-2(3H)-one is unique due to its specific substitution pattern and the presence of the furan ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile chemical entity.
Eigenschaften
CAS-Nummer |
106024-51-5 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-3H-furan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
LFUZDALHDDUXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



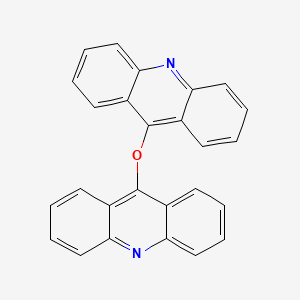
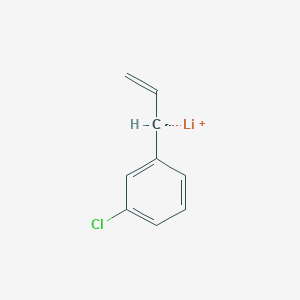
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
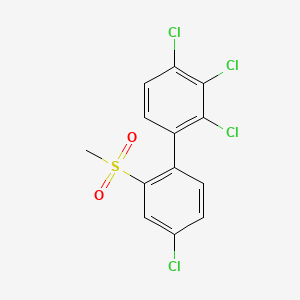
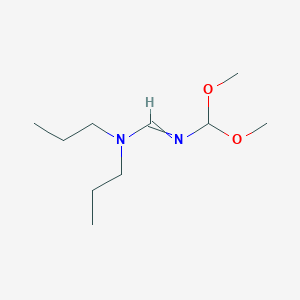
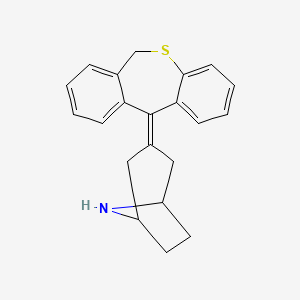
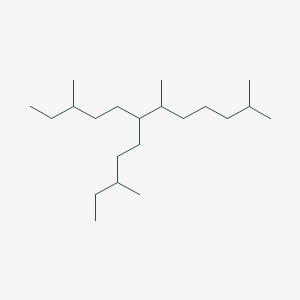
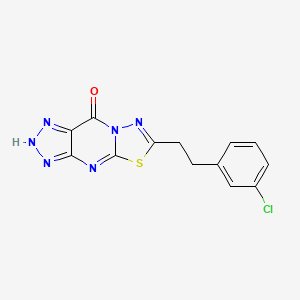
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
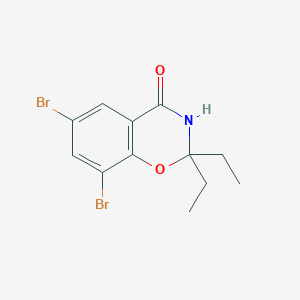
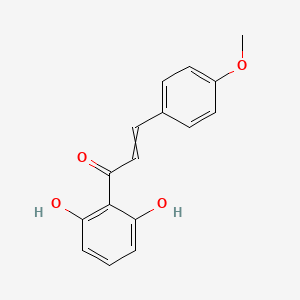
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

